molecular formula C16H20Cl2N4O B2427223 2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1189980-78-6

2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2427223
CAS No.: 1189980-78-6
M. Wt: 355.26
InChI Key: PHNNEEJCVNJQCW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C16H20Cl2N4O and its molecular weight is 355.26. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

Compounds similar to 2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride have been synthesized and studied for various biological activities. For instance, a series of azole-containing piperazine derivatives, which are structurally related, were synthesized and showed promising antibacterial, antifungal, and cytotoxic activities in preliminary studies. Notably, certain derivatives exhibited significant antimicrobial efficacy against tested strains, comparable to standard drugs like chloramphenicol and fluconazole. One specific compound demonstrated notable in vitro efficacy against the PC-3 cell line (Gan, Fang, & Zhou, 2010).

Anti-inflammatory Activity

Novel piperazine derivatives have also been synthesized and evaluated for anti-inflammatory activity. Specific compounds showed notable in-vitro anti-inflammatory activity, indicating potential therapeutic applications. However, the in-vivo anti-inflammatory efficacy in models such as carrageenan-induced rat paw edema was moderate to poor (Ahmed, Molvi, & Khan, 2017).

Antitumor Activity

Research on compounds structurally similar to the one has revealed potential antitumor activity. A series of 1,2,4-triazine derivatives bearing piperazine amide moiety were synthesized and tested for their antiproliferative effects on breast cancer cells. Some derivatives were found to be promising antiproliferative agents, indicating potential for further exploration in cancer therapy (Yurttaş et al., 2014).

Chemical Synthesis and Characterization

Chemical Synthesis and Screening

The chemical synthesis of related piperazine-based tertiary amino alcohols and their dihydrochlorides has been carried out, with an emphasis on studying their effect on tumor DNA methylation processes in vitro. Such studies are crucial for understanding the compound's potential in cancer treatment (Hakobyan et al., 2020).

Novel Synthesis Approaches

Innovative synthesis methods, such as electrochemical syntheses, have been utilized for preparing new derivatives. For instance, the electrochemical synthesis of new arylthiobenzazoles via the oxidation of related compounds in the presence of nucleophiles has been explored. Such methods provide insights into alternative synthesis routes and potential applications of these compounds (Amani & Nematollahi, 2012).

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O.ClH/c1-19-7-6-18-16(19)21-10-8-20(9-11-21)15(22)12-13-2-4-14(17)5-3-13;/h2-7H,8-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNNEEJCVNJQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.